molecular formula C12H17NO2 B2730790 N-(4-Cyclopropyloxan-4-yl)but-2-ynamide CAS No. 2411200-46-7

N-(4-Cyclopropyloxan-4-yl)but-2-ynamide

Cat. No.: B2730790
CAS No.: 2411200-46-7
M. Wt: 207.273
InChI Key: WOODPTRUINLQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyclopropyloxan-4-yl)but-2-ynamide is a chemical compound with a unique structure that holds immense potential in scientific research. Its structure allows for diverse applications ranging from pharmaceuticals to material sciences, paving the way for groundbreaking discoveries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropyloxan-4-yl)but-2-ynamide typically involves the reaction of cyclopropyl oxane derivatives with but-2-ynamide under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired application.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of industrial-grade solvents, catalysts, and purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropyloxan-4-yl)but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

N-(4-Cyclopropyloxan-4-yl)but-2-ynamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropyloxan-4-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Cyclopropyloxan-4-yl)but-2-ynamide include other cyclopropyl oxane derivatives and but-2-ynamide analogs. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

This compound is unique due to its specific combination of cyclopropyl oxane and but-2-ynamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(4-cyclopropyloxan-4-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-3-11(14)13-12(10-4-5-10)6-8-15-9-7-12/h10H,4-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOODPTRUINLQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1(CCOCC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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